4-(Dimethoxymethyl)quinazoline
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Overview
Description
4-(Dimethoxymethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)quinazoline typically involves the reaction of quinazoline derivatives with dimethoxymethylating agents. One common method is the reaction of quinazoline with dimethoxymethane in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinazoline-4-carboxylic acid derivatives.
Reduction: Quinazoline-4-amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Dimethoxymethyl)quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
4-Methylquinazoline: A derivative with a methyl group at the 4-position, exhibiting similar but distinct biological properties.
4-Chloroquinazoline:
Uniqueness: 4-(Dimethoxymethyl)quinazoline is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable target for further research and development.
Properties
IUPAC Name |
4-(dimethoxymethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)10-8-5-3-4-6-9(8)12-7-13-10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUHQGEHRTTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=NC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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